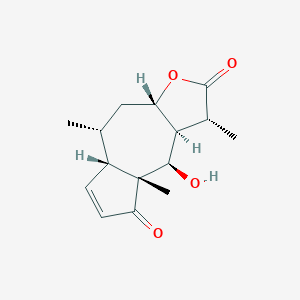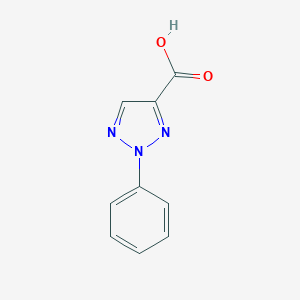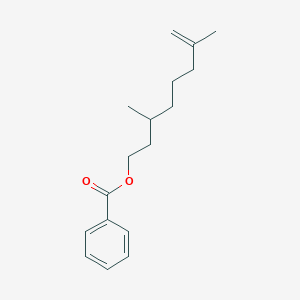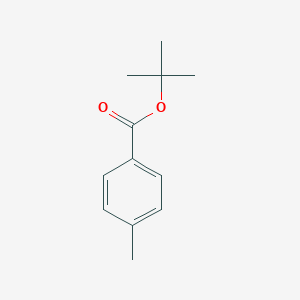
Tert-butyl 4-methylbenzoate
Übersicht
Beschreibung
Tert-butyl 4-methylbenzoate is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.26 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of tert-butyl 4-methylbenzoate involves adding 0.2mmol p-methylbenzonitrile, 50mgMgSO4, 0.5mmol tert-butyl peroxide into the reaction vessel, and then adding 2 ml acetonitrile, reacting at 50°C .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-methylbenzoate can be represented by the InChI code:1S/C12H16O2/c1-9-5-7-10 (8-6-9)11 (13)14-12 (2,3)4/h5-8H,1-4H3 . The 3D structure of the molecule can be viewed using specific software . Chemical Reactions Analysis
Tert-butyl 4-methylbenzoate undergoes Claisen condensation reaction with 4-methoxyacetophenone to give avobenzone, an ingredient of sunscreen products .Physical And Chemical Properties Analysis
Tert-butyl 4-methylbenzoate is a clear colourless liquid . It has a boiling point of 122° C . The compound is stable under normal conditions .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Tert-butyl 4-methylbenzoate is used in various chemical synthesis processes. It’s a common reagent used in organic chemistry due to its stability and the ease with which it can be manipulated .
Production of Avobenzone
Tert-butyl 4-methylbenzoate undergoes Claisen condensation reaction with 4-methoxyacetophenone to give avobenzone . Avobenzone is a key ingredient in sunscreen products, providing protection against the harmful effects of ultraviolet radiation .
Chlorination Reactions
Tert-butyl 4-methylbenzoate is used in chlorination reactions . It undergoes a practical chlorination with PCl3, generating acid chlorides . This process is important in the production of various chemicals and pharmaceuticals .
Production of Tris(4-tert-butylphenyl)methyl Chloride
Tert-butyl 4-methylbenzoate is used in the synthesis of tris(4-tert-butylphenyl)methyl chloride . This compound has applications in various fields, including materials science and pharmaceuticals .
Research and Development
Tert-butyl 4-methylbenzoate is used in research and development laboratories. It’s often used in experimental procedures and in the development of new synthetic methods .
Safety and Handling
While not an application per se, it’s important to note that Tert-butyl 4-methylbenzoate comes with certain safety and handling requirements. It’s classified under GHS07, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Safety and Hazards
Tert-butyl 4-methylbenzoate has several safety considerations. It has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
tert-butyl 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)11(13)14-12(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUSXPIAJWRLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469690 | |
| Record name | tert-butyl 4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-methylbenzoate | |
CAS RN |
13756-42-8 | |
| Record name | 1,1-Dimethylethyl 4-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13756-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl 4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)
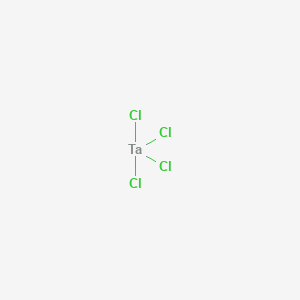

![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)


![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)
